2-[(4-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate
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Overview
Description
2-[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 4-[(DIMETHYLAMINO)SULFONYL]BENZOATE is a complex organic compound that features a benzisothiazole moiety and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 4-[(DIMETHYLAMINO)SULFONYL]BENZOATE typically involves multiple stepsThe final step involves the esterification with 4-[(dimethylamino)sulfonyl]benzoic acid under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-throughput synthesis techniques to ensure scalability and efficiency. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and pH to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 4-[(DIMETHYLAMINO)SULFONYL]BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amino derivatives .
Scientific Research Applications
2-[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 4-[(DIMETHYLAMINO)SULFONYL]BENZOATE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 4-[(DIMETHYLAMINO)SULFONYL]BENZOATE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share similar biological activities and structural features.
Benzothiadiazine Compounds: Exhibit comparable chemical reactivity and applications
Uniqueness
What sets 2-[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 4-[(DIMETHYLAMINO)SULFONYL]BENZOATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse scientific research and industrial applications .
Properties
Molecular Formula |
C24H22ClN3O6S2 |
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Molecular Weight |
548.0 g/mol |
IUPAC Name |
2-(4-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethyl 4-(dimethylsulfamoyl)benzoate |
InChI |
InChI=1S/C24H22ClN3O6S2/c1-27(2)36(32,33)20-13-7-17(8-14-20)24(29)34-16-15-28(19-11-9-18(25)10-12-19)23-21-5-3-4-6-22(21)35(30,31)26-23/h3-14H,15-16H2,1-2H3 |
InChI Key |
AOGZGFZRYVJBNH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCCN(C2=CC=C(C=C2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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